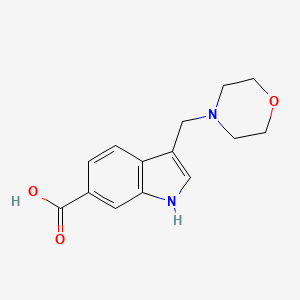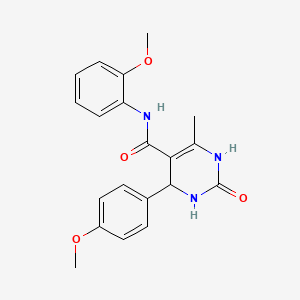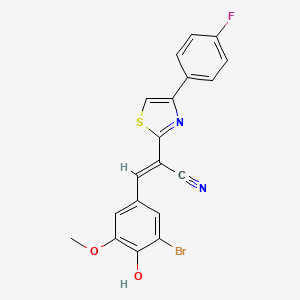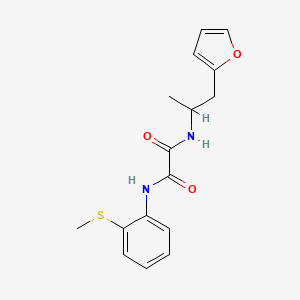![molecular formula C18H16ClF3N4O2 B2925470 2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 306976-37-4](/img/structure/B2925470.png)
2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include multi-step syntheses, with each step involving different reagents and conditions .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, electrophilicity or nucleophilicity, and redox potential .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Molecules
This compound plays a critical role in the synthesis of polyhydroxylated piperidines and pyrrolidines, which are closely related to carbohydrates. Through a tandem alkoxy radical beta-fragmentation-intramolecular cyclization reaction, it facilitates the creation of imino sugars of the piperidine and pyrrolidine types from protected amino-deoxyfuranoses and pyranohexoses. This methodology has enabled the synthesis of derivatives with significant potential in medicinal chemistry and as glycomimetics (Francisco et al., 2001).
Application in Catalysis
Novel cationic Rh(I) imino-pyridine complexes have been evaluated as catalyst precursors in the hydroaminomethylation of 1-octene, showcasing high efficiency and selectivity towards secondary and tertiary amines. This highlights the potential of using this chemical structure in catalysis, particularly in enhancing the efficiency of hydroaminomethylation reactions to produce complex amines (October & Mapolie, 2019).
Antimicrobial and Antifungal Screening
Derivatives of this compound have been synthesized and shown to exhibit notable action against tested microbes. Specifically, novel derivatives synthesized through the reaction of cyclohexanedione and aniline demonstrated effective antibacterial and antifungal properties. This underscores the compound's relevance in developing new antimicrobial agents (Goswami et al., 2022).
Structural and Molecular Studies
The structure of the compound fluazinam, which contains the trifluoromethylpyridine moiety, has been elucidated, revealing its potential in designing fungicides. The detailed structural analysis helps in understanding the molecular interactions that contribute to its fungicidal properties, providing insights into the design of new agrochemicals (Jeon et al., 2013).
Mecanismo De Acción
If the compound is biologically active, its mechanism of action would be studied. This can involve studying its interactions with biological macromolecules like proteins or nucleic acids.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4O2/c19-15-10-12(18(20,21)22)11-23-16(15)26-8-6-14(7-9-26)25-28-17(27)24-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIRFXTULOYGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NOC(=O)NC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate hydrochloride](/img/structure/B2925390.png)
![5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid](/img/structure/B2925392.png)
![N-[2-(2-chlorophenyl)ethyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2925394.png)
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)




![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)